11-(4-biphenylyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
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Overview
Description
11-(4-biphenylyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a biphenyl group attached to a tetrahydrocyclohepta[c]furo[3,2-g]chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-biphenylyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a biphenyl derivative and a suitable furochromene precursor, the compound can be synthesized through a series of steps involving:
Formation of the Biphenyl Intermediate: This step involves the coupling of two phenyl rings to form the biphenyl structure.
Cyclization Reaction: The biphenyl intermediate is then subjected to cyclization with a furochromene precursor under acidic or basic conditions to form the desired compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
11-(4-biphenylyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the biphenyl or furochromene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 11-(4-biphenylyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are studied for their pharmacological properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them valuable for the development of new medications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 11-(4-biphenylyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Furochromenes: Compounds with a similar furochromene core but different substituents.
Biphenyl Derivatives: Compounds with a biphenyl structure but different functional groups attached.
Uniqueness
What sets 11-(4-biphenylyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one apart is its combination of a biphenyl group with a tetrahydrocyclohepta[c]furo[3,2-g]chromenone core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C28H22O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
16-(4-phenylphenyl)-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one |
InChI |
InChI=1S/C28H22O3/c29-28-22-10-6-2-5-9-21(22)23-15-24-25(17-30-26(24)16-27(23)31-28)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1,3-4,7-8,11-17H,2,5-6,9-10H2 |
InChI Key |
IVKAAZPYRUSPJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC3=C2C=C4C(=C3)OC=C4C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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